(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid, also known as FPA, is a novel and potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4). DPP-4 is a key enzyme involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes mellitus (T2DM). FPA has shown promising results in preclinical studies and is being investigated as a potential treatment for T2DM.
Mecanismo De Acción
(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid works by inhibiting the activity of DPP-4, which is involved in the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid has been shown to have other biochemical and physiological effects. These include reducing oxidative stress and inflammation, improving lipid metabolism, and reducing body weight and fat accumulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid as a research tool is its high potency and selectivity for DPP-4, which allows for precise modulation of the enzyme's activity. However, (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid's complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid. These include investigating its effects in combination with other antidiabetic agents, exploring its potential as a treatment for other metabolic disorders such as obesity and nonalcoholic fatty liver disease, and developing more efficient and scalable synthesis methods for (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid. Additionally, further studies are needed to fully elucidate the mechanisms underlying (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid's effects on glucose metabolism and other physiological processes.
Métodos De Síntesis
The synthesis of (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid involves several steps, including the formation of an intermediate compound and the use of various reagents and catalysts. The process typically begins with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-phenylglycine methyl ester to form the intermediate compound, which is subsequently treated with formic acid to yield (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid.
Aplicaciones Científicas De Investigación
(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid has been extensively studied in preclinical models of T2DM and has shown promising results in reducing blood glucose levels and improving insulin sensitivity. In addition, (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in T2DM.
Propiedades
IUPAC Name |
(2R)-2-[(2-fluoropyridine-4-carbonyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-11-8-10(6-7-16-11)13(18)17-12(14(19)20)9-4-2-1-3-5-9/h1-8,12H,(H,17,18)(H,19,20)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUNSMSVJSCNBL-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.